

Fentin acetate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fentin acetate*

Cat. No.: *B1672543*

[Get Quote](#)

An In-depth Technical Guide to **Fentin Acetate**

Overview

Fentin acetate, an organotin compound, is the O-acetyl derivative of triphenyltin hydroxide.^[1] It has been utilized primarily as a non-systemic fungicide with protective and some curative action against a range of fungal infections, notably early and late blights on potatoes and leaf spot diseases on sugar beets.^{[1][2][3][4]} Its applications have also extended to use as an algicide and molluscicide, particularly in rice fields.^{[2][3][5][6]} The fungicidal properties of organotin compounds like **fentin acetate** were first investigated in the 1950s, and it was introduced commercially around 1960.^[4] Due to its comparatively low phytotoxicity, it was one of the first practical organotin pesticides.^[3] However, concerns about its environmental and health impacts, including potential adverse effects on reproductive and immune systems, have led to regulatory scrutiny and restrictions in many regions.^{[2][7]}

Chemical Structure and Identifiers

Fentin acetate is chemically known as triphenylstannyll acetate.^{[1][7]} The central atom is tin (Sn), bonded to three phenyl rings and an acetate group.

Caption: 2D representation of the **Fentin Acetate** molecule.

Table 1: Chemical Identifiers for **Fentin Acetate**

Identifier	Value	Source(s)
IUPAC Name	triphenylstannyll acetate	[1] [7]
CAS Number	900-95-8	[1] [2] [8]
Molecular Formula	C ₂₀ H ₁₈ O ₂ Sn	[1] [3] [7]
SMILES	CC(=O)O--INVALID-LINK-- (C2=CC=CC=C2)C3=CC=CC=C3	[1]
InChI Key	WDQNIWFZKXZFAY- UHFFFAOYSA-M	[1] [7]

| [Synonyms](#) | Triphenyltin acetate, Phentin acetate, Brestan, Suzu |[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#) |

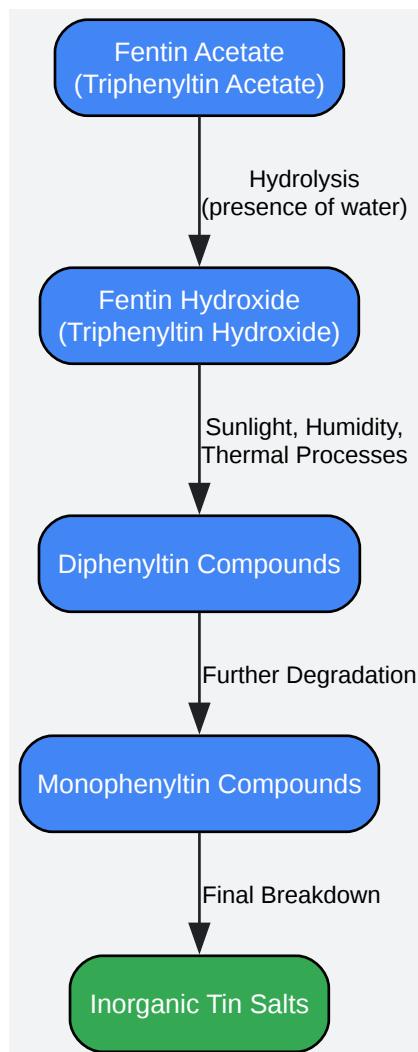
Physicochemical Properties

Fentin acetate is a white, odorless crystalline solid at room temperature.[\[1\]](#)[\[9\]](#) It has low solubility in water but is more soluble in several organic solvents.

Table 2: Physicochemical Properties of **Fentin Acetate**

Property	Value	Source(s)
Molecular Weight	409.07 g/mol	[6] [7] [10]
Physical Description	White crystalline solid/powder	[1] [5] [11]
Melting Point	121 - 131 °C	[1]
Boiling Point	60 °C (Decomposes)	[5] [9]
Density	1.55 g/mL at 20 °C	[1] [5] [12]
Vapor Pressure	1.9 x 10 ⁻³ Pa at 60 °C	[5] [6]

| Log Kow (LogP) | 3.43 |[\[1\]](#) |


Table 3: Solubility of **Fentin Acetate**

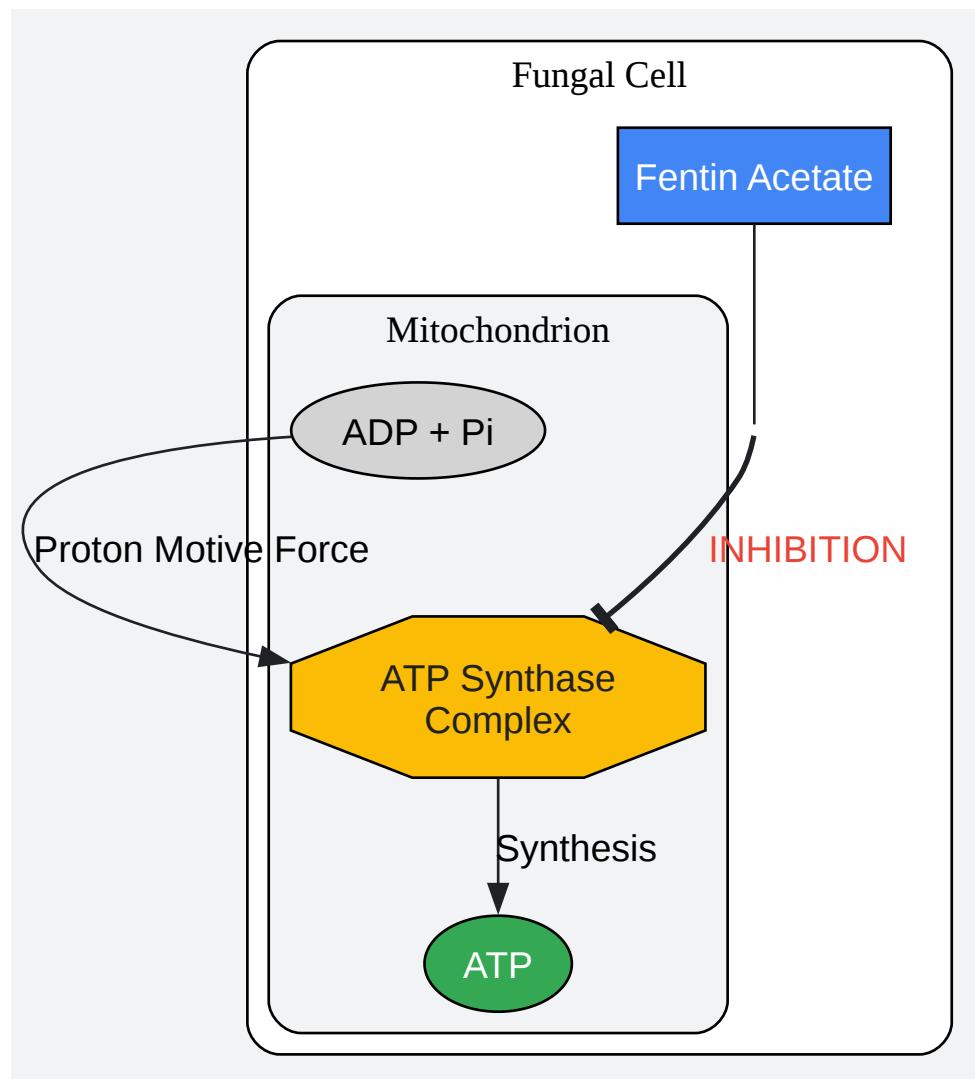
Solvent	Solubility (at 20 °C)	Source(s)
Water	~9 mg/L (at pH 5)	[1]
Water	28 mg/L	[5] [6] [9]
Ethanol	22 g/L	[1]
Dichloromethane	460 g/L	[1]
Toluene	89 g/L	[1]

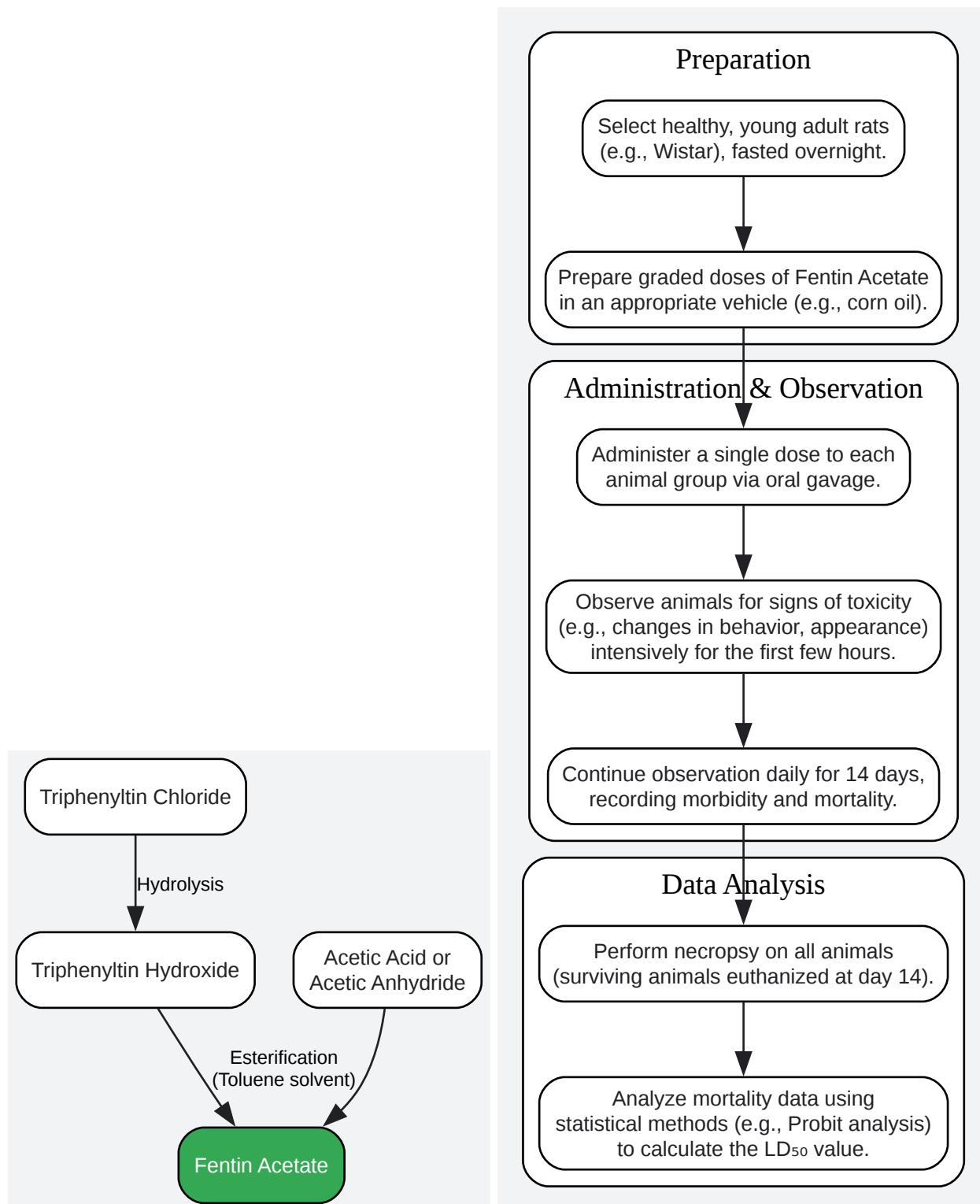
| Hexane | 5 g/L |[\[1\]](#) |

Stability and Degradation

Fentin acetate is stable when dry but is readily converted to fentin hydroxide in the presence of water.[\[1\]](#)[\[5\]](#)[\[9\]](#)[\[13\]](#) It is unstable in both acidic and alkaline conditions, with a half-life of less than 3 hours at pH 5, 7, or 9 at 22 °C.[\[1\]](#) The compound is also susceptible to degradation by sunlight and atmospheric oxygen.[\[1\]](#)[\[5\]](#)[\[9\]](#) The degradation pathway involves the sequential loss of phenyl groups.

[Click to download full resolution via product page](#)


Caption: Degradation pathway of **Fentin Acetate** in the environment.


The degradation proceeds from triphenyltin compounds to diphenyltin and monophenyltin compounds, ultimately resulting in the formation of inorganic tin salts.^{[5][9]} Phenol and benzene are also found among the degradation products.^[9]

Mechanism of Action and Toxicology

Fungicidal Mechanism of Action

Fentin acetate is a multi-site inhibitor that acts primarily by inhibiting mitochondrial ATP synthase.^{[2][4]} This disruption of oxidative phosphorylation prevents spore germination and inhibits the metabolism and respiration of the fungal organism.^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fentin acetate | C20H18O2Sn | CID 16682804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fentin acetate (Ref: OMS 1020) [sitem.herts.ac.uk]
- 3. Fentin acetate TC - HEBEN [hb-p.com]
- 4. fr.rayfull.com [fr.rayfull.com]
- 5. Cas 900-95-8,Fentin acetate | lookchem [lookchem.com]
- 6. Fentin Acetate [agrocarechem.com]
- 7. medkoo.com [medkoo.com]
- 8. CAS 900-95-8: Fentin acetate | CymitQuimica [cymitquimica.com]
- 9. 192. Fentin Compounds (AGP:1970/M/12/1) [inchem.org]
- 10. scbt.com [scbt.com]
- 11. choice-chem.com [choice-chem.com]
- 12. Agrochemicals,Fungicides,Fentin acetate [sunsagro.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. [Fentin acetate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672543#fentin-acetate-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com